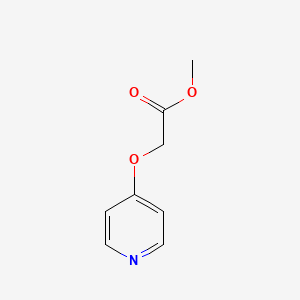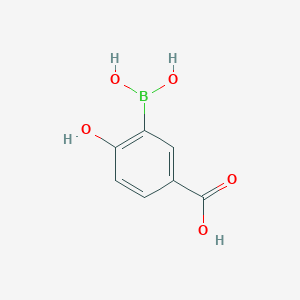
3-(4-Ethynylphenyl)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethynylphenyl)oxetane is a compound that features an oxetane ring substituted with a 4-ethynylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethynylphenyl)oxetane can be achieved through several methods. One common approach involves the formation of the oxetane ring via epoxide opening with trimethyloxosulfonium ylide . This method typically requires moderate heating and specific reaction conditions to ensure the successful formation of the oxetane ring.
Industrial Production Methods: Industrial production of oxetane derivatives often involves the use of advanced synthetic techniques and catalysts to optimize yield and purity. The use of photocatalysts and bases under blue LED light irradiation has been demonstrated to be effective in generating oxetane rings from simple starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Ethynylphenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the ethynyl group or other substituents on the phenyl ring.
Substitution: The compound can undergo substitution reactions, particularly at the ethynyl group or the oxetane ring.
Common Reagents and Conditions: Common reagents used in these reactions include bromine (for bromination), m-CPBA (for epoxidation), and various bases and catalysts for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the vinyl derivatives can lead to the formation of brominated oxetanes .
Applications De Recherche Scientifique
3-(4-Ethynylphenyl)oxetane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism of action of 3-(4-Ethynylphenyl)oxetane involves its interaction with specific molecular targets and pathways. The oxetane ring’s stability and ability to undergo ring-opening reactions make it a versatile compound in various chemical processes
Comparaison Avec Des Composés Similaires
Oxirane (Epoxide): A three-membered cyclic ether with similar reactivity but different ring strain and stability.
Tetrahydrofuran (THF): A five-membered cyclic ether with different physicochemical properties and applications.
Tetrahydropyran (THP): A six-membered cyclic ether used in various chemical syntheses.
Uniqueness: 3-(4-Ethynylphenyl)oxetane is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to other cyclic ethers.
Propriétés
Formule moléculaire |
C11H10O |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
3-(4-ethynylphenyl)oxetane |
InChI |
InChI=1S/C11H10O/c1-2-9-3-5-10(6-4-9)11-7-12-8-11/h1,3-6,11H,7-8H2 |
Clé InChI |
REXATCPNLJOFKJ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C2COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12960385.png)
![3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B12960389.png)







![Propanedinitrile, 2-[2-[(5-bromo-4-dodecyl-2-thienyl)methylene]-2,3-dihydro-3-oxo-1H-inden-1-ylidene]-](/img/structure/B12960453.png)




